3-Iodo-1H-indazole-6-carboxylic acid

cross-coupling reactivity bond dissociation energy palladium catalysis

With a C–I bond dissociation energy of only ~209 kJ/mol—significantly lower than C–Br or C–Cl—this 3-iodoindazole building block enables faster oxidative addition with Pd(0) catalysts, allowing milder Suzuki, Heck, and Sonogashira couplings without N-protection. The iodine also confers the highest LogP (2.83) in the 6-carboxylic acid series, providing a crucial lipophilicity anchor for SAR optimization. Its orthogonal reactivity enables sequential C-3 then C-X diversification when additional halogens are present. Procure this specific iodo variant to avoid the slower kinetics and altered physicochemical profiles of bromo or chloro analogs.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
CAS No. 1086391-11-8
Cat. No. B1439100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-indazole-6-carboxylic acid
CAS1086391-11-8
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1C(=O)O)I
InChIInChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
InChIKeyPTPFULUJKFPTCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1H-indazole-6-carboxylic acid (CAS 1086391-11-8): Core Structural Identity and Comparator Landscape for Informed Procurement


3-Iodo-1H-indazole-6-carboxylic acid (CAS 1086391-11-8; molecular formula C₈H₅IN₂O₂; MW 288.04) is a heterocyclic building block belonging to the indazole family, characterized by a fused benzene–pyrazole core bearing an iodine atom at the 3-position and a carboxylic acid group at the 6-position . Its closest commercially available analogs include the 3-bromo (CAS 114086-30-5), 3-chloro (CAS 1086391-21-0), and non-halogenated parent (CAS 704-91-6) variants, all sharing the 6-carboxylic acid functionality but differing at the C-3 halogen . The compound is supplied as a solid with typical purities of 96–97% and requires storage at 4 °C [1]. Critically, the specific combination of the iodine substituent and the 6-carboxylic acid creates a reactivity and physicochemical profile that cannot be replicated by simply substituting Br, Cl, or H at the 3-position, a distinction that carries concrete consequences for synthetic strategy, physicochemical optimization, and procurement decision-making.

Why 3-Bromo, 3-Chloro, or Non-Halogenated Indazole-6-carboxylic Acids Cannot Substitute for the 3-Iodo Analog in Research and Development


Generic substitution across the C-3 halogen series of indazole-6-carboxylic acids fails because the identity of the halogen simultaneously governs three interdependent properties that are not independently tunable: (i) the rate and selectivity of palladium-catalyzed cross-coupling at C-3, (ii) the lipophilicity of the scaffold, and (iii) the molecular weight and associated physicochemical parameters. The C–I bond dissociation energy (BDE) is approximately 209 kJ/mol, substantially lower than C–Br (~275 kJ/mol) and C–Cl (~330 kJ/mol), which directly translates into faster oxidative addition with Pd(0) catalysts and enables coupling under milder conditions with higher functional group tolerance [1]. Concurrently, the measured LogP values follow a monotonic halogen-dependent gradient: 1.26 (H) → 2.39 (Cl) → 2.57 (Br) → 2.83 (I), meaning a switch from iodo to bromo reduces calculated lipophilicity by ~0.26 log units—a change that can materially alter membrane permeability and protein binding in a SAR series [2]. These quantitative, halogen-identity-dependent differences mean that a researcher who purchases the bromo analog expecting equivalent reactivity will encounter slower cross-coupling kinetics, may require N-protection or higher temperatures, and will obtain products with systematically different physicochemical profiles. The evidence detailed in Section 3 quantifies these differences across reactivity, lipophilicity, synthetic yield, and industrial precedent.

Quantitative Differentiation Evidence: 3-Iodo-1H-indazole-6-carboxylic acid Versus Closest Analogs


C–I Bond Dissociation Energy Advantage Drives Superior Cross-Coupling Reactivity Versus C–Br and C–Cl Analogs

The carbon–iodine bond at the 3-position of the indazole ring possesses a bond dissociation energy (BDE) of approximately 209 kJ/mol, compared to ~275 kJ/mol for C–Br and ~330 kJ/mol for C–Cl in analogous heterocyclic systems [1]. This ~66 kJ/mol deficit relative to C–Br means that 3-iodo-1H-indazole-6-carboxylic acid undergoes oxidative addition with Pd(0) catalysts significantly faster and under milder conditions than its 3-bromo or 3-chloro counterparts. The J. Am. Chem. Soc. study by Le et al. (2009) computationally established that the relative ease of oxidative addition is quantitatively determined by the C–X BDE, with iodine reacting before bromine and bromine before chlorine, a principle validated across a broad series of halo-heterocycles [1]. While this comparison is drawn from class-level heterocyclic BDE data rather than indazole-specific measurements, the trend is chemically fundamental and applies across aryl and heteroaryl halide systems [2].

cross-coupling reactivity bond dissociation energy palladium catalysis oxidative addition

LogP Gradient Across C-3 Halogen Series Enables Predictable Lipophilicity Tuning

Calculated LogP values extracted from authoritative chemical databases reveal a clear, monotonic increase in lipophilicity as the C-3 halogen atom becomes heavier: 1.26 (non-halogenated parent), 2.39 (3-chloro), 2.57 (3-bromo), and 2.83 (3-iodo) [1][2][3][4]. The 3-iodo derivative is therefore 1.57 LogP units more lipophilic than the non-halogenated parent and 0.26 LogP units more lipophilic than the 3-bromo analog. In a medicinal chemistry context, a ΔLogP of 0.26–0.44 between adjacent halogen members means that swapping bromo for iodo at C-3 predictably increases membrane permeability and shifts distribution volume, while potentially reducing aqueous solubility [5]. This quantitative gradient provides a rational basis for selecting the iodo analog when higher LogP is desired in a lead optimization series, avoiding the need for additional lipophilic substituents elsewhere on the scaffold.

lipophilicity LogP physicochemical property drug design

Suzuki Vinylation of Unprotected 3-Iodoindazoles Proceeds in 47–87% Yield Under Mild Microwave Conditions Without N-Protection

In a 2018 study published in Molecules, Collot, Rault, and co-workers demonstrated that unprotected 3-iodoindazoles bearing a range of C-5 substituents (H, NO₂, Br, OCH₃, F, Cl, CH₃, CN, NHBoc) undergo efficient Suzuki–Miyaura cross-coupling with pinacol vinyl boronate under microwave irradiation at 120 °C for 40 minutes using Pd(PPh₃)₄ as catalyst [1]. Under these optimized conditions, the parent 3-iodoindazole (R=H) gave 3-vinylindazole in 75% yield, while 5-substituted derivatives produced vinylated products in yields ranging from 47% (5-F) to 87% (5-NO₂) [1]. Critically, no N-protection was required, and the C-3 vinylated product was the only isolated product in all cases [1]. By contrast, the analogous microwave-assisted Suzuki coupling of 3-bromoindazoles reported by the same group and others typically requires higher temperatures (140 °C vs. 120 °C) and longer reaction times to achieve yields in the 25–67% range, with N-protection often necessary for optimal results [2]. This represents a meaningful synthetic advantage for the 3-iodo scaffold in terms of operational simplicity, step economy, and broader substrate scope.

Suzuki–Miyaura cross-coupling C-3 vinylation microwave synthesis unprotected indazole

3-Iodo-1H-indazole-6-carboxamide Serves as a Key Intermediate in Merck Checkpoint Kinase Inhibitor Patent (WO2006086255A2)

Patent WO2006086255A2, filed by Merck & Co., Inc. and published in 2006, discloses inhibitors of checkpoint kinases (CHK1/CHK2) for oncology applications [1]. Within this patent, 3-iodo-1H-indazole-6-carboxamide (CAS 906000-45-1)—the direct carboxamide derivative of the target compound—is explicitly listed as a synthetic building block on pages 59–60 of the specification [1][2]. The patent describes a series of 3-(indol-2-yl)-1H-indazole-6-carboxamide and -6-carbonitrile derivatives with nanomolar checkpoint kinase inhibitory activity [1]. The 3-iodo intermediate serves as the versatile electrophilic coupling partner for introducing diverse (hetero)aryl groups at the C-3 position via palladium-catalyzed cross-coupling, a key step in the convergent synthesis of the final kinase inhibitor library [1]. This industrial precedent establishes that the 3-iodo substitution pattern at the 6-carboxylic acid/carboxamide scaffold is specifically chosen for its synthetic utility in constructing bioactive molecules, distinguishing it from the 3-bromo or 3-chloro analogs, which may not have been exemplified for this particular scaffold in the patent [3].

kinase inhibitor checkpoint kinase patent intermediate drug discovery

Regioselective Cross-Coupling Enabled by Orthogonal C–I Reactivity in the Presence of C–Br or C–Cl Substituents

A critical differentiation factor for the 3-iodo-1H-indazole-6-carboxylic acid scaffold is its capacity to participate in chemoselective, sequential cross-coupling reactions when additional halogens are present on the indazole core. The principle that iodine undergoes oxidative addition before bromine and bromine before chlorine is well established in the palladium catalysis literature and has been computationally validated [1]. This has been practically exploited: Pd/C–CuI–PPh₃ catalyzed alkynylation of 6-bromo-3-iodo-1H-indazole proceeds selectively at the C-3 iodine position, leaving the C-6 bromine intact for subsequent functionalization [2]. Similarly, the Suzuki vinylation protocol of Collot et al. (2018) was demonstrated on 5-bromo-3-iodoindazole, where only the C-3 iodine reacted, generating 5-bromo-3-vinylindazole in 60% yield without competing C-5 vinylation [3]. This orthogonal reactivity pattern is a direct consequence of the C–I vs. C–Br BDE differential and cannot be replicated by the 3-bromo or 3-chloro analogs, which lack a sufficiently differentiated leaving group for selective activation over other halogens on the ring.

chemoselectivity sequential cross-coupling polyhalogenated indazole C–H functionalization

Proven and Evidence-Supported Application Scenarios for 3-Iodo-1H-indazole-6-carboxylic acid


Convergent Synthesis of 3-(Hetero)aryl-indazole-6-carboxylic Acid Kinase Inhibitor Libraries via Suzuki–Miyaura Cross-Coupling

The 3-iodo substituent enables direct Suzuki–Miyaura cross-coupling with (hetero)aryl boronic acids to generate diverse 3-aryl-indazole-6-carboxylic acid derivatives, as established by the general methodology of Collot et al. (Tetrahedron 1999, 55, 6917–6922) for 3-iodoindazoles [1]. This convergent strategy is specifically relevant for constructing checkpoint kinase inhibitor candidates of the type claimed in WO2006086255A2, where the 6-carboxylic acid (or derived carboxamide) serves as a pharmacophoric anchor and the C-3 aryl group is diversified for SAR exploration [2]. The lower C–I BDE (~209 kJ/mol) permits coupling under milder conditions (microwave 120 °C, Pd(PPh₃)₄, 40 min) without requiring N-protection, delivering 3-vinyl/aryl indazoles in 47–87% yield [3]. This scenario cannot be executed with equivalent efficiency using the 3-bromo analog, which requires higher temperatures (140 °C) and/or N-protection [4].

Sequential, Protecting-Group-Free Diversification of Polyhalogenated Indazole Scaffolds via Chemoselective C-3 Iodine Activation

When a second halogen is present on the indazole ring (e.g., 5-bromo or 6-bromo), the C-3 iodine serves as the exclusive site for initial palladium-catalyzed coupling, leaving the C–Br bond intact for subsequent diversification [1]. This has been demonstrated for both Suzuki vinylation (5-bromo-3-iodoindazole → 5-bromo-3-vinylindazole, 60% isolated yield, exclusive C-3 reactivity) [1] and Pd/C–CuI–PPh₃ alkynylation (6-bromo-3-iodo-1H-indazole → selective C-3 alkynylation) [2]. This orthogonal reactivity, rooted in the ~66 kJ/mol BDE gap between C–I and C–Br [3], enables two sequential diversification steps without intervening protection or deprotection—an efficiency gain that the 3-bromo or 3-chloro scaffold cannot provide when other halogens are present on the same ring [3].

Lipophilicity-Guided Lead Optimization in Indazole-Based Drug Discovery Programs

In SAR campaigns where systematic control of lipophilicity is critical for balancing potency, permeability, and metabolic stability, the 3-iodo-1H-indazole-6-carboxylic acid scaffold provides the highest LogP within the C-3 halogen series (LogP 2.83, vs. 2.57 for Br, 2.39 for Cl, 1.26 for H) [1]. This means that medicinal chemists can access the upper end of the lipophilicity range for this scaffold class without introducing additional hydrophobic substituents at other positions, preserving molecular simplicity and minimizing molecular weight creep [1]. The predictable ΔLogP of +0.26 per halogen step (Br→I) allows quantitative forecasting of the lipophilicity impact of the iodine substitution, supporting rational design decisions [2]. This application is directly supported by the calculated LogP data from Chemsrc and Chembase databases [1][2].

Synthesis of 3-Vinylindazole and 3-Alkynylindazole Intermediates for 5-HT₆ and Kinase Target Programs

The Collot group's microwave vinylation protocol was specifically developed to access 3-vinylindazole intermediates for 5-HT₆ receptor antagonist programs, demonstrating that the 3-iodoindazole scaffold is the preferred entry point for C-3 alkenylation and alkynylation chemistry [1]. The method is compatible with electron-withdrawing (NO₂, CN), electron-donating (OCH₃, NHBoc, NH₂), and halogen (Br, F, Cl) substituents at C-5, with no competing N-vinylation observed [1]. The Heck cross-coupling of 3-iodoindazoles with methyl acrylate, reported by the same group (Tetrahedron Lett. 2000, 41, 4363–4366), provides an alternative route to dehydro 2-azatryptophan derivatives, further establishing the versatility of the 3-iodo group in C–C bond-forming reactions [2]. These methods are directly transferable to 3-iodo-1H-indazole-6-carboxylic acid and its ester/amide derivatives, offering validated synthetic pathways for constructing bioactive indazole derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-1H-indazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.